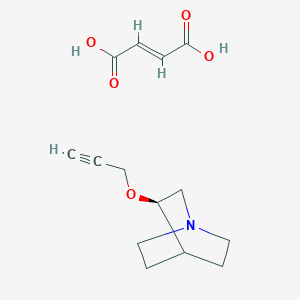

Talsaclidine fumarate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Talsaclidine fumarate (USAN: D06000) is a muscarinic acetylcholine receptor (mAChR) agonist with preferential activity at the M1 receptor subtype. It is structurally derived from 3-R-quinuclidinol, a key intermediate in synthesizing muscarinic agonists and antagonists . Talsaclidine is notable for its ability to modulate amyloid precursor protein (APP) processing by enhancing non-amyloidogenic α-secretase cleavage, thereby increasing the secretion of the soluble APP ectodomain (APPs) in human cell lines and brain tissue . This mechanism is concentration-dependent and blocked by atropine, confirming its muscarinic receptor-mediated action .

Pharmacologically, talsaclidine acts as a full agonist at M1 receptors and a partial agonist at M2 and M3 subtypes . Its hemodynamic effects include transient increases in renal tubular vascular resistance via M1-mediated adrenergic activation, which can be attenuated by α-adrenergic blockers like phentolamine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of talsaclidine fumarate involves several key steps:

Formation of the Quinuclidine Core: The synthesis begins with the formation of the quinuclidine core structure. This is typically achieved through a series of cyclization reactions involving appropriate precursors.

Introduction of the Prop-2-yn-1-yloxy Group: The next step involves the introduction of the prop-2-yn-1-yloxy group to the quinuclidine core. This is usually done via nucleophilic substitution reactions.

Formation of the Fumarate Salt: Finally, the free base of talsaclidine is reacted with fumaric acid to form the fumarate salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Talsaclidine fumarate undergoes several types of chemical reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yloxy group.

Reduction: Reduction reactions can occur at various functional groups within the molecule, altering its pharmacological properties.

Substitution: Nucleophilic substitution reactions are common, especially during the synthesis phase.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like sodium azide and potassium cyanide are employed under controlled conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of talsaclidine, each with distinct pharmacological profiles.

Scientific Research Applications

Chemical Structure and Synthesis

Talsaclidine fumarate is characterized by its quinuclidine core structure, which is synthesized through cyclization reactions followed by the introduction of functional groups. The final product is formed by reacting the free base with fumaric acid, enhancing its stability and solubility.

Pharmacological Research

Talsaclidine serves as a model compound for studying muscarinic receptor agonists and their interactions with cholinergic systems. Its selective action on M1 receptors makes it valuable in understanding the role of these receptors in various physiological and pathological conditions.

Clinical Trials

Talsaclidine has been involved in several clinical trials aimed at evaluating its efficacy in Alzheimer's disease:

- Phase II Trials : Conducted to assess safety and efficacy, results indicated a reduction in cerebrospinal fluid (CSF) levels of amyloid beta-peptides, particularly Aβ42, suggesting potential benefits in amyloid modulation .

- Phase III Trials : Although initiated, these trials were eventually discontinued due to limited efficacy observed in earlier phases .

Neuroscience Studies

Research has demonstrated that talsaclidine can stimulate non-amyloidogenic pathways, potentially lowering amyloid beta production by enhancing alpha-secretase activity. This mechanism positions it as a candidate for further exploration in neurodegenerative disorders beyond Alzheimer's .

Clinical Efficacy

In a double-blind study involving 40 Alzheimer's patients, talsaclidine treatment resulted in a significant reduction of CSF Aβ42 levels by 19% compared to baseline measurements. This suggests a potential role for talsaclidine in modulating amyloid pathology .

Side Effects Profile

Despite its pharmacological potential, talsaclidine has been associated with several side effects including increased heart rate, gastrointestinal issues, and excessive salivation. These side effects have limited its clinical application and contributed to the discontinuation of trials .

Mechanism of Action

Talsaclidine fumarate exerts its effects by acting as an agonist at muscarinic acetylcholine receptors, specifically the M1 subtype. This activation leads to increased cholinergic neurotransmission, which is believed to enhance cognitive function and memory. The compound interacts with the receptor’s active site, triggering a cascade of intracellular signaling pathways that ultimately result in the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Muscarinic Agonists

Receptor Subtype Selectivity

Talsaclidine’s selectivity profile distinguishes it from other muscarinic agonists:

| Compound | Receptor Affinity | Key Therapeutic Target |

|---|---|---|

| Talsaclidine fumarate | Full agonist (M1), partial agonist (M2/M3) | Alzheimer’s disease |

| Cevimeline HCl | M3-selective agonist | Sjögren’s syndrome, dry mouth |

| Tazomeline citrate | M1/M4 agonist | Cognitive impairment (AD trials) |

| BIBN 99 | M2 antagonist | Research tool (no APPs effect) |

- M1 vs.

- M1 vs. M2/M4 Modulation : BIBN 99, an M2 antagonist, fails to enhance APPs secretion, highlighting the critical role of M1/M3 subtypes in APP regulation .

Functional and Clinical Outcomes

APP Processing and Alzheimer’s Disease

- Talsaclidine increases APPs secretion by ~50% in human neuroblastoma cells and cortical brain slices, an effect absent in M2-targeted compounds like BIBN 99 .

- In contrast, tazomeline (M1/M4 agonist) primarily improves cognitive function in AD trials but lacks documented APP-modulating effects .

Hemodynamic Effects

Research Findings and Data Tables

Table 1: Comparative Receptor Binding and Functional Activity

Table 2: Clinical and Preclinical Outcomes

Biological Activity

Talsaclidine fumarate is a selective muscarinic M1 receptor agonist that has been investigated primarily for its potential therapeutic effects in Alzheimer's disease (AD). This compound has demonstrated significant biological activity, particularly in modulating amyloid beta peptide levels, which are critical in the pathophysiology of AD. The following sections provide a detailed overview of its biological activity, including mechanisms of action, clinical findings, and relevant case studies.

Talsaclidine acts as a full agonist at the M1 muscarinic acetylcholine receptors while exhibiting partial agonist activity at M2 and M3 receptors. This selectivity is crucial as it allows for targeted modulation of cholinergic signaling pathways that are often disrupted in neurodegenerative diseases. The primary mechanism involves stimulating the non-amyloidogenic pathway of amyloid precursor protein (APP) processing, thereby reducing the production of neurotoxic amyloid beta peptides (Aβ) .

Efficacy in Alzheimer's Disease

Clinical trials have provided compelling evidence regarding the efficacy of talsaclidine in lowering Aβ levels. In a randomized, double-blind, placebo-controlled study involving 40 patients with AD, talsaclidine significantly reduced cerebrospinal fluid (CSF) levels of Aβ42 by a median of 19% (p < 0.001) compared to baseline measurements. In contrast, placebo-treated patients showed an increase in Aβ40 levels .

| Study | Participant Count | Aβ42 Reduction | Statistical Significance |

|---|---|---|---|

| Talsaclidine | 34 | 19% median decrease | p < 0.001 |

| Placebo | 6 | Increase observed | Not significant |

This reduction in Aβ levels is particularly relevant given that Aβ42 is more prone to aggregation and plaque formation, which are hallmarks of AD pathology.

Pharmacokinetics and Dosage

Talsaclidine has been administered orally, with dosing regimens typically involving multiple daily doses. For instance, one study utilized a regimen of 24 mg three times daily . The pharmacokinetic profile indicates that peak plasma concentrations are achieved within hours post-administration, with significant plasma levels maintained throughout the dosing interval.

| Parameter | Value |

|---|---|

| Molecular Weight | 281.3044 g/mol |

| Oral Bioavailability | High |

| Peak Plasma Concentration | 730 ng/mL after 160 mg dose |

Case Studies and Research Insights

Several studies have explored the broader implications of talsaclidine's biological activity beyond AD. For example:

- Cognitive Enhancement : Research indicates that muscarinic agonists like talsaclidine may enhance cognitive functions in various contexts, including schizophrenia . The cholinergic system's role in cognition suggests potential applications for talsaclidine in treating cognitive deficits associated with psychiatric disorders.

- Safety Profile : Clinical trials have generally reported a favorable safety profile for talsaclidine, with adverse effects being mild and transient . However, further long-term studies are necessary to fully assess its safety in diverse populations.

Properties

CAS No. |

147025-54-5 |

|---|---|

Molecular Formula |

C14H19NO5 |

Molecular Weight |

281.30 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;(3R)-3-prop-2-ynoxy-1-azabicyclo[2.2.2]octane |

InChI |

InChI=1S/C10H15NO.C4H4O4/c1-2-7-12-10-8-11-5-3-9(10)4-6-11;5-3(6)1-2-4(7)8/h1,9-10H,3-8H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/t10-;/m0./s1 |

InChI Key |

SBCXBWBXWKVIFK-PBBCPHEYSA-N |

SMILES |

C#CCOC1CN2CCC1CC2.C(=CC(=O)O)C(=O)O |

Isomeric SMILES |

C#CCO[C@H]1CN2CCC1CC2.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

C#CCOC1CN2CCC1CC2.C(=CC(=O)O)C(=O)O |

Synonyms |

3-(2-propynyloxy)-1-azabicyclo(2.2.2)octane 2-butenedioate talsaclidine fumarate WAL 2014 WAL 2014 FU WAL-2014 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.